An In-depth Technical Guide to the Chemical Properties of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, also known as 6-phenyl-2-pyridone-3-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a 2-pyridone ring, a carboxylic acid functional group, and a phenyl substituent, provides a versatile scaffold for the synthesis of a wide array of more complex molecules with potential biological activities. The 2-pyridone motif is a core component of numerous bioactive compounds and pharmaceuticals, highlighting the importance of understanding the fundamental chemical properties of its derivatives.[2] This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, providing a critical resource for researchers engaged in its use.
Physicochemical and Spectral Properties
The intrinsic properties of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid are foundational to its application in chemical synthesis and drug design. These properties dictate its solubility, reactivity, and how it can be characterized.
Core Properties
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₂H₉NO₃ | [1][3] |
| Molecular Weight | 215.20 g/mol | [3][4] |
| CAS Number | 56162-63-1 | [1][3][4] |
| IUPAC Name | 2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid | [3] |
| Appearance | Beige to white crystalline solid/powder | [3][4] |
| Melting Point | 260-262 °C | [3] |
| Solubility | >32.3 µg/mL at pH 7.4 | [3] |
Acidity (pKa)
Spectral Data
The spectral characteristics are essential for the identification and characterization of the compound.
-
¹H NMR (DMSO-d₆):
-
¹³C NMR: While specific experimental data for the title compound is not available, the expected chemical shifts for the carbon atoms can be inferred from the spectra of closely related derivatives. Key resonances would include those for the carbonyl carbon of the carboxylic acid (typically δ 165-175 ppm), the pyridone carbonyl carbon (around δ 160-165 ppm), and the aromatic carbons of the phenyl and pyridine rings (δ 110-150 ppm).[2][8]
-
Infrared (IR) Spectroscopy (cm⁻¹):
-
3380 (N-H stretch)
-
1725 (C=O stretch of the carboxylic acid)
-
Additional bands corresponding to the pyridone carbonyl and aromatic C-H and C=C vibrations are also expected.[3][7] The broadness of the O-H stretch from the carboxylic acid, typically seen between 2500-3300 cm⁻¹, is a characteristic feature due to hydrogen bonding.[9]
-
-
Mass Spectrometry (MS):
-
m/z (M)⁺ = 215[3]
-
Synthesis and Reactivity
Synthesis
A common and effective method for the synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid involves the acid-catalyzed cyclization and hydrolysis of a suitable precursor. One reported synthesis starts from (2E,4E)-2-Cyano-5-phenyl-5-(phenylamino)pent-2,4-dienamide.[10]
Experimental Protocol: Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid [3][7]
-
A solution of (2E,4E)-2-Cyano-5-phenyl-5-(phenylamino)pent-2,4-dienamide (10 mmol) is prepared in ethanol (20 mL).
-
Concentrated hydrochloric acid (5 mL) is added to the solution.
-
The reaction mixture is heated under reflux for 30 minutes.
-
After reflux, the mixture is allowed to cool to room temperature, during which a solid product precipitates.
-
The solid is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield beige crystals of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid.
Caption: Synthetic workflow for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid.
Reactivity
The reactivity of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is characterized by the interplay of its three key structural components: the carboxylic acid, the 2-pyridone ring, and the phenyl group.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction. For example, reduction with borane dimethylsulfide complex can convert the carboxylic acid to a primary alcohol.[4]
-
2-Pyridone Ring: The pyridone ring can participate in various transformations. The nitrogen atom can be alkylated, and the ring itself can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled.
-
Decarboxylation: A notable reaction of 2-pyridone-3-carboxylic acids is decarboxylation, which can be achieved by heating with a base such as potassium carbonate in a suitable solvent like toluene.[2][11] This provides a route to 6-phenyl-2-pyridone.
Potential Applications in Drug Discovery and Materials Science
The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Consequently, derivatives of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid are of considerable interest for drug development.
-
Antimicrobial and Anticancer Activity: Various functionalized 2-pyridone-3-carboxylic acids have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2][5] Furthermore, some derivatives have shown promising cytotoxic activity against cancer cell lines, suggesting potential as antineoplastic agents.[7]
-
Enzyme Inhibition: The structural motifs present in this molecule make it a candidate for the design of enzyme inhibitors. The carboxylic acid can act as a key binding group, while the phenyl and pyridone rings can be modified to achieve specific interactions with the active site of a target enzyme.
-
Coordination Chemistry and Materials Science: The presence of both a carboxylic acid and a pyridone ring allows this molecule to act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[6] These materials can have interesting optical, electronic, or catalytic properties.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place.
Conclusion
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is a valuable heterocyclic compound with a rich chemistry and significant potential for a range of scientific applications. Its well-defined physicochemical properties and versatile reactivity make it an important building block for the synthesis of novel compounds with potential therapeutic or material applications. This guide provides a solid foundation of technical information to aid researchers in the effective and safe use of this compound in their work.
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